2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
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Description
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One significant area of research involves the synthesis and testing of related compounds for their potential anticancer activities. A study by Horishny et al. (2021) synthesized derivatives related to the compound and tested them for anticancer activity. They found that some synthesized compounds exhibited potent and selective cytotoxic effects against leukemia cell lines CCRF-CEM and SR, highlighting a promising avenue for further anticancer drug development (V. Horishny, M. Arshad, V. Matiychuk, 2021).
Crystal Structure Analysis
Another aspect of research focuses on understanding the molecular structure of similar compounds. Studies by Subasri et al. (2017) on crystal structures of related acetamide derivatives have contributed valuable insights into the molecular conformations and interactions within these compounds, providing a basis for further exploration of their biological activities (S. Subasri et al., 2017).
Antiprotozoal Agents
The exploration of compounds for antiprotozoal activity is another significant research direction. Ismail et al. (2004) synthesized a series of compounds, including those related to the query compound, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (M. Ismail et al., 2004).
Metal-Free Synthesis in Green Chemistry
A study by Kumar et al. (2017) reported on the efficient, metal-free synthesis of polysubstituted pyrroles, utilizing compounds with structural similarities to the query compound. This research contributes to the field of green chemistry by demonstrating a sustainable approach to synthesizing complex heterocycles (Amrendra Kumar et al., 2017).
Decarboxylative Claisen Rearrangement Reactions
The decarboxylative Claisen rearrangement has been explored by Craig et al. (2005), where compounds containing the furan-2-ylmethyl group underwent rearrangement to yield heteroaromatic products. This chemical transformation showcases the versatility of the furan-2-ylmethyl group in synthetic organic chemistry (D. Craig et al., 2005).
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-18-10-3-2-8-16(18)22-19(25)13-29-20-15-7-4-9-17(15)24(21(26)23-20)12-14-6-5-11-28-14/h2-3,5-6,8,10-11H,4,7,9,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRUFMUUEZRYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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